3-[(3-Nitrobenzyl)oxy]benzaldehyde
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Overview
Description
3-[(3-Nitrobenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C₁₄H₁₁NO₄. Its systematic name is this compound, and it has the CAS number 247089-42-5 . This compound belongs to the class of benzaldehydes, which are aromatic aldehydes containing a benzene ring with an aldehyde functional group.
Preparation Methods
The synthetic route for 3-[(3-Nitrobenzyl)oxy]benzaldehyde involves the reaction of 3-hydroxybenzaldehyde with 3-nitrobenzyl bromide. The reaction proceeds under suitable conditions, resulting in the formation of the desired compound. Industrial production methods may vary, but this synthetic route provides a straightforward approach to its preparation.
Chemical Reactions Analysis
3-[(3-Nitrobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as reducing agents (e.g., sodium borohydride), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines) are commonly used.
Major Products: The major products depend on the specific reaction conditions and the substituents present. For example, reduction leads to the formation of the corresponding amine.
Scientific Research Applications
3-[(3-Nitrobenzyl)oxy]benzaldehyde finds applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of other compounds.
Biology: Researchers use it as a probe or labeling agent in biological studies.
Medicine: Its derivatives may have potential pharmaceutical applications.
Industry: It could be used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism by which 3-[(3-Nitrobenzyl)oxy]benzaldehyde exerts its effects depends on its specific application. It may interact with cellular targets or participate in chemical reactions relevant to its function.
Comparison with Similar Compounds
While 3-[(3-Nitrobenzyl)oxy]benzaldehyde is unique due to its specific substituents, similar compounds include other benzaldehydes with varying functional groups attached to the benzene ring.
Remember that this compound’s properties and applications may continue to be explored in ongoing research, and its significance may evolve over time.
Properties
Molecular Formula |
C14H11NO4 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
3-[(3-nitrophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H11NO4/c16-9-11-3-2-6-14(8-11)19-10-12-4-1-5-13(7-12)15(17)18/h1-9H,10H2 |
InChI Key |
QUUZLRDPCVBVMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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